Tamapin
Description
Tamapin is a 31-amino acid peptide toxin derived from the venom of the Indian red scorpion (Mesobuthus tamulus) . It belongs to the α-KTx5 subfamily of scorpion toxins and has a molecular weight of ~3.5 kDa (3,459 Da) with the chemical formula C₁₄₆H₂₃₇N₄₄O₄₁S₆ . Its primary structure includes six conserved cysteine residues forming three disulfide bonds, critical for stabilizing its tertiary structure . This compound is a high-affinity blocker of small-conductance calcium-activated potassium (SK) channels, particularly SK2 (KCa2.2), with an IC₅₀ of 24 pM—the most potent SK2 inhibitor identified to date . It exhibits remarkable selectivity, showing 1,750-fold and 70-fold preference for SK2 over SK1 (IC₅₀ = 42 nM) and SK3 (IC₅₀ = 1.7 nM), respectively .
In cancer models, recombinant this compound induces apoptosis in SK2-expressing Jurkat T cells (IC₅₀ = 13.6 nM) and MDA-MB-231 breast cancer cells (IC₅₀ = 0.9 nM) while sparing normal human peripheral blood lymphocytes (80–88% viability at maximal concentrations) . In neurological contexts, this compound reverses motor learning deficits in fetal alcohol spectrum disorder (FASD) mouse models by normalizing SK2-mediated afterhyperpolarization currents in cortical neurons .
Properties
Molecular Formula |
C146H237N44O41S6 |
|---|---|
Molecular Weight |
3459.00 Da |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Phe-Cys3-Asn-Leu-Arg-Arg-Cys8-Glu-Leu-Ser-Cys12-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys21-Ile-Gly-Glu-Glu-Cys26-Lys-Cys28-Val-Pro-Tyr-NH2Length (aa): 31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Scyllatoxin (Leiurotoxin I)
PO5
Apamin
- Origin: Honeybee (Apis mellifera) venom .
- Structure: 18-amino acid peptide with two disulfide bonds .
- Target : Blocks SK1 and SK2 (IC₅₀ = 0.1–2 nM for SK2) but is toxic to central nervous systems at low doses .
- Drawbacks: Poor blood-brain barrier penetration and non-specific neurotoxicity limit clinical utility .
Key Research Findings
Selectivity and Mutagenesis Studies
- This compound’s SK2 selectivity arises from charged residues (Arg6, Arg7, Arg13) that interact with channel pore regions . Alanine substitutions (e.g., R6A, R7A) reduce cytotoxicity in Jurkat cells by 2–10-fold, confirming these residues’ functional importance .
- The E25K/K27E mutant exhibits enhanced SK3 inhibition (IC₅₀ < 10 nM) while retaining partial SK2 activity, making it a candidate for targeting SK3-driven cancer metastasis .
Therapeutic Advantages
- Cancer : this compound’s low toxicity to lymphocytes enables selective targeting of SK2-overexpressing tumors . In contrast, apamin’s neurotoxicity and scyllatoxin’s multi-channel effects pose safety risks .
- Neurology : this compound crosses the blood-brain barrier (15 μg/kg dose) and rescues motor learning in FASD mice without altering locomotor activity or anxiety-like behavior .
Data Tables
Table 1. Comparison of this compound with Structurally Related Toxins
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
